molecular formula C10H9BrN2O3 B2864827 4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248317-53-3

4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2864827
CAS No.: 2248317-53-3
M. Wt: 285.097
InChI Key: VPTJYZNNIOTHIQ-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazolidine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine ring. The final product is obtained after oxidation and purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The imidazolidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.

    4-(3-Bromophenyl)-2-oxoimidazolidine-4-thiocarboxylic acid: Similar structure but with a thiocarboxylic acid group.

Uniqueness

4-(3-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization, while the imidazolidine ring provides stability and a versatile scaffold for various applications.

Properties

IUPAC Name

4-(3-bromophenyl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c11-7-3-1-2-6(4-7)10(8(14)15)5-12-9(16)13-10/h1-4H,5H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTJYZNNIOTHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)(C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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